molecular formula C8H7N5O2 B1350878 5-(4-nitrophenyl)-1H-1,2,4-triazol-3-amine CAS No. 59301-21-2

5-(4-nitrophenyl)-1H-1,2,4-triazol-3-amine

Cat. No. B1350878
CAS RN: 59301-21-2
M. Wt: 205.17 g/mol
InChI Key: VNQHSLZBEBYZHO-UHFFFAOYSA-N
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Description

Compounds like “5-(4-nitrophenyl)-1H-1,2,4-triazol-3-amine” belong to a class of organic compounds known as nitrophenols1. Nitrophenols are aromatic compounds containing a phenol group and a nitro group attached to the benzene ring2.



Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an amine with a nitrophenol3. However, the exact synthesis process can vary depending on the specific reactants and conditions used.



Molecular Structure Analysis

The molecular structure of similar compounds typically includes a benzene ring with a nitro group (-NO2) and a phenol group (-OH). The triazole ring and the amine group (-NH2) would be attached to the benzene ring4.



Chemical Reactions Analysis

Nitrophenols can undergo various chemical reactions, including reduction reactions. For example, 4-nitrophenol can be reduced to 4-aminophenol in the presence of a reducing agent such as sodium borohydride5.



Physical And Chemical Properties Analysis

Nitrophenols are typically crystalline solids at room temperature. They are slightly soluble in water and have a yellow color due to the presence of the nitro group7.


Scientific Research Applications

  • 5-(4-Nitrophenyl)furan-2-carboxylic Acid :

    • Application: This compound has emerged as a potential therapeutic, targeting iron acquisition in mycobacterial species .
    • Method: The compound was prepared and its structure was analyzed by 1H NMR, 13C NMR, HRMS, and SC-XRD .
    • Results: The structure of the compound was established, and it is being studied for its potential as an antitubercular agent .
  • 4-Amino-5-(4-nitrophenyl)-1,2,4-triazole-3-thione (ANIT) :

    • Application: This compound has been studied for its third-order nonlinear optical properties .
    • Method: The compound was synthesized and characterized by UV–vis and FTIR studies .
    • Results: The compound showed promising nonlinear optical properties .
  • 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde :

    • Application: This compound has been used as an intermediate in the synthesis of anticancer, antifungal, antituberculosis, anti-inflammatory, antidiabetic, and even bioimaging agents .
    • Method: The compound is commonly prepared via a two-step synthesis involving the copper-catalyzed azide-alkyne cycloaddition reaction with azides and propargyl alcohol or acetal-protected propargyl aldehydes, followed by oxidation or hydrolysis, respectively .
    • Results: The formyl group in 4-formyl-1,2,3-triazoles is widely present in the literature, mainly due to the synthetic versatility of the formyl group .
  • 4-Nitrophenol (4-NP) :

    • Application: The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials .
    • Method: Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .
    • Results: Synthesis of various nanostructured materials and their use as catalyst for reduction of nitrophenol in the field of nanotechnology .

Safety And Hazards

Nitrophenols are considered hazardous by the OSHA Hazard Communication Standard. They can cause skin and eye irritation, and may cause damage to organs through prolonged or repeated exposure89.


Future Directions

Future research on nitrophenols and their derivatives could focus on exploring their potential applications in various fields, such as medicine and environmental remediation. Additionally, the development of more efficient and environmentally friendly synthesis methods for these compounds could also be an important area of future research.


Please note that this information is based on general knowledge and might not directly apply to “5-(4-nitrophenyl)-1H-1,2,4-triazol-3-amine”. For more specific information, please consult scientific literature or a chemistry professional.


properties

IUPAC Name

5-(4-nitrophenyl)-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O2/c9-8-10-7(11-12-8)5-1-3-6(4-2-5)13(14)15/h1-4H,(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQHSLZBEBYZHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NN2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397445
Record name 5-(4-Nitrophenyl)-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-nitrophenyl)-1H-1,2,4-triazol-3-amine

CAS RN

59301-21-2
Record name 5-(4-Nitrophenyl)-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A SinghGrewal, V Lather, D Pandita… - Anti-Inflammatory & Anti …, 2017 - ingentaconnect.com
Background: Phosphodiesterase 4 (PDE4), is one of the members of PDE superfamily which catalyzes the hydrolysis of cyclic adenosine monophosphate to adenosine monophosphate …
Number of citations: 11 www.ingentaconnect.com

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